N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide
Description
N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide is a compound that features a piperidine ring, an ethyl linker, and a benzamide moiety with an isopropoxy substituent. Compounds containing piperidine rings are known for their wide range of biological activities and are often used in medicinal chemistry .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)21-16-8-6-7-15(13-16)17(20)18-9-12-19-10-4-3-5-11-19/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEKHLXRSISLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced through etherification reactions, typically using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide or piperidine ring.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The benzamide moiety can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the ethyl linker and isopropoxy group.
N-(piperidine-3-yl)benzamide: Similar structure but with a different position of the piperidine ring attachment.
Uniqueness
N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide is unique due to the presence of the ethyl linker and the isopropoxy group, which can influence its biological activity and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
